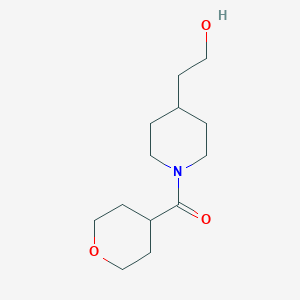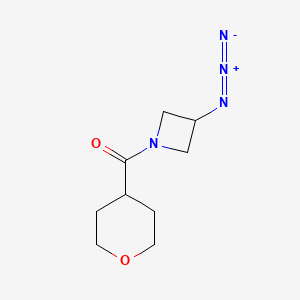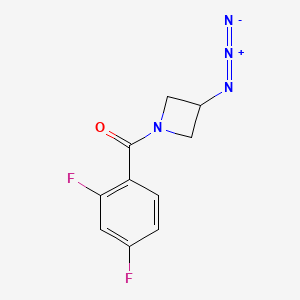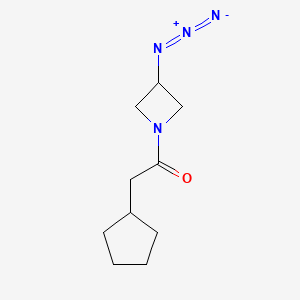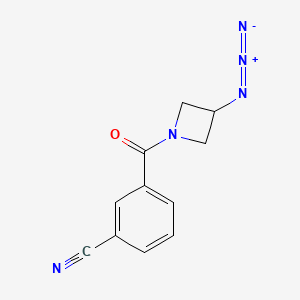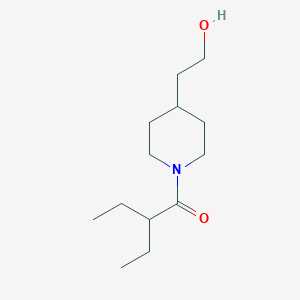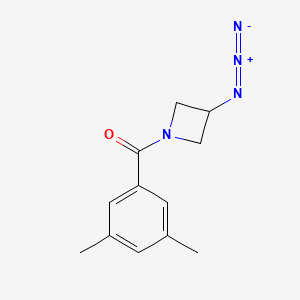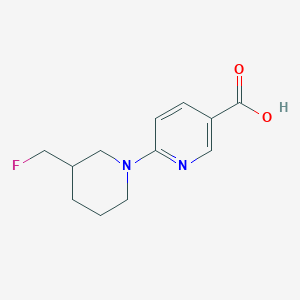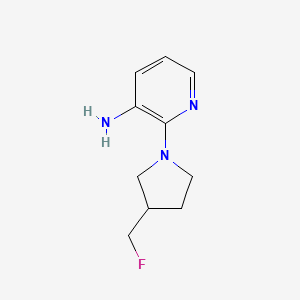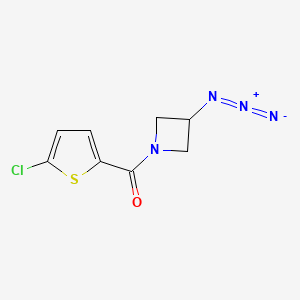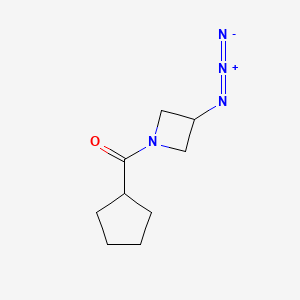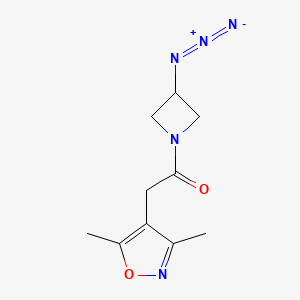![molecular formula C11H19NO3 B1476270 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid CAS No. 2097982-88-0](/img/structure/B1476270.png)
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Vue d'ensemble
Description
“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid” is a chemical compound with the molecular formula C11H19NO3. It is related to 6-ethoxy-3-azabicyclo[3.1.1]heptane, which has a molecular weight of 141.21 .
Synthesis Analysis
A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core structure of 3-azabicyclo[3.1.1]heptanes into the structure of the antihistamine drug Rupatidine .Molecular Structure Analysis
The molecular structure of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The InChI code for this compound is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid . The molecular weight of the compound is 213.27 g/mol.Applications De Recherche Scientifique
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, including derivatives of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid, are crucial in medicinal chemistry. They serve as building blocks due to their structural similarity to morpholine and their non-chiral nature. This application is significant in drug discovery and synthesis of morpholine analogues (Walker, Eklov, & Bedore, 2012).
Synthesis of γ-Aminobutyric Acid Analogues
Researchers have developed synthesis methods for 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid. This involves key steps like intermolecular photocycloaddition, showcasing the potential of these compounds in chemical synthesis and possibly as bioactive molecules (Petz & Wanner, 2013).
Conformationally Restricted Pipecolic Acid Analogues
The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid derivatives, has practical implications. These compounds are utilized in the development of new pharmaceutical agents due to their unique structural features (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Advanced Building Blocks for Drug Discovery
The synthesis of substituted 3-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery has been reported. These compounds are attractive due to their simple synthesis process and potential applications in medicinal chemistry (Denisenko et al., 2017).
Polymerization and Reactivity
The study of the polymerization and hydrolytic reactivity of dioxabicyclo[2.2.1]-heptanes, related to the azabicycloheptane family, provides insights into the potential use of these compounds in creating new polymeric materials (Hall et al., 2007).
Propriétés
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11-8-5-9(11)7-12(6-8)4-3-10(13)14/h8-9,11H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDHTIFSVJBAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



